1,2-Dibromo-3,4-dichlorobenzene
CAS No.: 100191-48-8
Cat. No.: VC8187722
Molecular Formula: C6H2Br2Cl2
Molecular Weight: 304.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100191-48-8 |
|---|---|
| Molecular Formula | C6H2Br2Cl2 |
| Molecular Weight | 304.79 g/mol |
| IUPAC Name | 1,2-dibromo-3,4-dichlorobenzene |
| Standard InChI | InChI=1S/C6H2Br2Cl2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H |
| Standard InChI Key | CSOWEPYJECMZOB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1Cl)Cl)Br)Br |
| Canonical SMILES | C1=CC(=C(C(=C1Cl)Cl)Br)Br |
Introduction
1,2-Dibromo-3,4-dichlorobenzene is a halogenated organic compound with the molecular formula C₆H₂Br₂Cl₂. It is a derivative of benzene, where two bromine atoms and two chlorine atoms are attached to the benzene ring at positions 1, 2, 3, and 4, respectively. This compound is of interest due to its chemical properties and potential applications in various industrial processes.
Synthesis and Applications
1,2-Dibromo-3,4-dichlorobenzene can be synthesized through various halogenation reactions involving benzene or its derivatives. The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its specific applications are often related to its reactivity, which allows it to serve as an intermediate in complex chemical syntheses.
Safety and Environmental Considerations
Halogenated compounds like 1,2-dibromo-3,4-dichlorobenzene can pose environmental and health risks due to their persistence and potential toxicity. They may require special handling and disposal procedures to minimize exposure and environmental impact. The compound is not specifically listed in major environmental hazard databases, but its halogenated nature suggests it could be hazardous if not managed properly.
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume